Superior Potency Over Nitrofurantoin in Axenic Amastigotes
5-Nitro-2-furonitrile (EC50 0.70 µM) was 2.1-fold more potent than nitrofurantoin (EC50 1.46 µM) against Leishmania donovani axenic amastigotes in a fluorescence-based viability assay. It was also 1.4-fold less potent than nitrofurazone (0.49 µM) and 4.1-fold less potent than furazolidone (0.17 µM), establishing a clear potency ranking within the series [1].
| Evidence Dimension | In vitro antileishmanial potency (half-maximal effective concentration, EC50) |
|---|---|
| Target Compound Data | 0.70 ± 0.05 µM |
| Comparator Or Baseline | Nitrofurantoin: 1.46 ± 0.08 µM; Nitrofurazone: 0.49 ± 0.03 µM; Furazolidone: 0.17 ± 0.01 µM |
| Quantified Difference | 2.1x more potent than nitrofurantoin; 1.4x less potent than nitrofurazone; 4.1x less potent than furazolidone |
| Conditions | L. donovani-iRFP axenic amastigotes, 72 h incubation, fluorescence-based viability readout (alamarBlue), data from SigmaPlot dose-response curves [1] |
Why This Matters
The 2.1-fold potency advantage over nitrofurantoin demonstrates that the nitrile substituent confers superior antileishmanial activity relative to the hydantoin side chain, justifying its selection for lead optimization campaigns targeting visceral leishmaniasis.
- [1] Andrés-Rodríguez J, González-Montero MC, García-Fernández N, et al. Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase. Int J Parasitol Drugs Drug Resist. 2025;28:100605. Table 3. View Source
